5-Chloro-2-propyl-[1,8]naphthyridine
Description
1,8-Naphthyridines are bicyclic heteroaromatic compounds with two nitrogen atoms at positions 1 and 6. 5-Chloro-2-propyl-[1,8]naphthyridine is a substituted variant featuring a chlorine atom at position 5 and a propyl group at position 7.
Chlorine at position 5 may further modulate electronic properties, influencing reactivity and binding interactions .
Properties
Molecular Formula |
C11H11ClN2 |
|---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
5-chloro-2-propyl-1,8-naphthyridine |
InChI |
InChI=1S/C11H11ClN2/c1-2-3-8-4-5-9-10(12)6-7-13-11(9)14-8/h4-7H,2-3H2,1H3 |
InChI Key |
GQFSHEYZOPDVLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=NC=CC(=C2C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 5-Chloro-2-propyl-[1,8]naphthyridine with key analogs:
Calculated data for this compound; *Inferred from solubility trends in structurally related compounds .
Key Observations:
- Nitro-substituted derivatives (e.g., 6-nitro) exhibit higher polarity due to the electron-withdrawing -NO₂ group, which may reduce membrane permeability .
- Synthetic Routes :
- Methyl and cyclopropyl analogs are synthesized via Grignard reactions, condensation, and cyclization steps . For 5-chloro-2-propyl derivatives, similar methods may apply, with propylmagnesium halides as Grignard reagents.
- Chlorination at position 5 likely occurs via electrophilic substitution or halogenation of pre-functionalized intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
